Pirmenol

Description

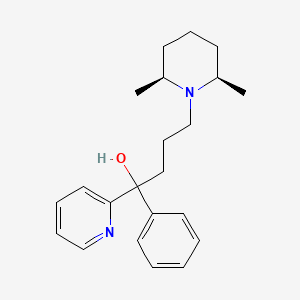

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Pirmenol's Mechanism of Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirmenol is a Class Ia antiarrhythmic agent that exerts its therapeutic effects by modulating the function of several critical cardiac ion channels. This technical guide provides a comprehensive overview of pirmenol's mechanism of action, focusing on its interactions with sodium and potassium channels, which are fundamental to the generation and propagation of the cardiac action potential. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological and experimental frameworks.

Core Mechanism of Action: A Dual Blockade

Pirmenol's primary antiarrhythmic activity stems from its ability to block both fast sodium channels and certain potassium channels in cardiomyocytes. This dual action leads to a prolongation of the action potential duration (APD) and a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential, characteristic features of Class Ia antiarrhythmic drugs.

Sodium Channel Blockade

Pirmenol exhibits a use-dependent blockade of the fast sodium channels (Nav1.5), meaning its blocking effect is more pronounced at higher heart rates. This property is crucial for its efficacy in suppressing tachyarrhythmias. The block of sodium channels slows the rapid depolarization phase (Phase 0) of the action potential, leading to a decrease in Vmax and slowed conduction of the electrical impulse through the cardiac tissue.[1] Pirmenol's interaction with sodium channels is characterized by intermediate kinetics of association and dissociation.

Potassium Channel Blockade

Pirmenol also blocks specific potassium currents, most notably the delayed rectifier potassium current (IK), which is responsible for the repolarization phase (Phase 3) of the action potential.[1] By inhibiting this current, pirmenol delays repolarization, thereby prolonging the APD and the effective refractory period (ERP) of cardiac cells. This effect contributes significantly to its antiarrhythmic properties by preventing premature re-excitation of the myocardium. The prolongation of the action potential duration under pirmenol is essentially caused by a diminution of the delayed rectifying current.[1]

Quantitative Analysis of Ion Channel Inhibition

The following tables summarize the available quantitative data on pirmenol's inhibitory effects on various cardiac ion channels.

Table 1: Pirmenol's Inhibitory Potency on Cardiac Potassium Channels

| Ion Channel Current | IC50 / KD | Species/Cell Type | Reference |

| Transient Outward K+ Current (Ito) | ~18 µM (IC50) | Rabbit & Guinea Pig Atrial Myocytes | [2] |

| Acetylcholine-induced K+ Current (IK,ACh) | ~1 µM (IC50) | Guinea Pig Atrial Myocytes | [2] |

| Adenosine-induced K+ Current | ~8 µM (IC50) | Guinea Pig Atrial Myocytes | [2] |

| Delayed Rectifying K+ Current (ix) | 1 µM (KD) | Rabbit Purkinje Fibers | [1] |

Table 2: Pirmenol's Effects on Cardiac Sodium Channel Kinetics

| Parameter | Value | Conditions | Species/Cell Type | Reference |

| Resting Block of Vmax | 9.48 ± 3.12% | 10 µM pirmenol | Guinea Pig Papillary Muscle | |

| Resting Block of Vmax | 20.36 ± 3.61% | 30 µM pirmenol | Guinea Pig Papillary Muscle | |

| Onset Time Constant (Use-dependent Vmax inhibition) | 1.32 ± 0.15 s | 30 µM pirmenol, 2 Hz stimulation | Guinea Pig Papillary Muscle | |

| Recovery Time Constant from Block | 6.7 s | Holding potential of -105 mV | Rabbit Purkinje Fibers | [1] |

| Recovery Time Constant from Block (Vmax) | 15.83 ± 2.14 s | 30 µM pirmenol | Guinea Pig Papillary Muscle |

Experimental Protocols

The characterization of pirmenol's effects on cardiac ion channels has been achieved through various electrophysiological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record the activity of specific ion channels in isolated cardiomyocytes.

-

Cell Preparation: Single atrial or ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).

-

Recording Configuration: The whole-cell configuration is established, allowing for the control of the intracellular solution and the measurement of macroscopic ionic currents.

-

Voltage-Clamp Protocols:

-

To elicit the transient outward K+ current (Ito):

-

Holding Potential: -80 mV.

-

A prepulse to -40 mV is applied to inactivate sodium channels.

-

Depolarizing test pulses are then applied in increments (e.g., from -30 mV to +60 mV) to activate Ito.

-

-

To elicit the delayed rectifier K+ current (IK):

-

Holding Potential: -40 mV or -50 mV.

-

Long depolarizing pulses (e.g., several seconds) to various test potentials (e.g., -30 mV to +50 mV) are applied to activate IK. The tail currents upon repolarization are then measured to assess channel deactivation and drug block.

-

-

To elicit the fast sodium current (INa):

-

Holding Potential: -100 mV to -120 mV to ensure channels are in the resting state.

-

Brief, rapid depolarizing pulses (e.g., to -20 mV) are applied to activate the fast sodium current. The peak inward current is measured as an indicator of channel activity.

-

-

-

Data Analysis: The peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the currents are analyzed before and after the application of pirmenol to determine its effects.

Standard Microelectrode Technique

This method is used to record action potentials from multicellular cardiac preparations, such as Purkinje fibers or papillary muscles.

-

Tissue Preparation: Cardiac tissues are dissected and placed in a tissue bath superfused with a physiological salt solution.

-

Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a single cell to record the transmembrane potential.

-

Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.

-

Data Analysis: The resting membrane potential, action potential amplitude, Vmax (maximum rate of depolarization), and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured before and after the addition of pirmenol to the superfusate.

Visualizing Pirmenol's Mechanism and Classification

Signaling Pathway of Pirmenol's Action

Caption: Pirmenol's dual blockade of Na+ and K+ channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing pirmenol's effects using patch-clamp.

Vaughan Williams Classification of Pirmenol

Caption: Pirmenol's classification as a Class Ia antiarrhythmic.

Conclusion

Pirmenol's mechanism of action is well-characterized as a Class Ia antiarrhythmic agent, primarily through its dual blockade of cardiac fast sodium channels and delayed rectifier potassium channels. This comprehensive guide has provided a detailed overview of its effects at the molecular level, supported by quantitative data and established experimental protocols. The provided visualizations offer a clear framework for understanding its physiological actions and classification. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

Pirmenol hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol hydrochloride is a potent Class Ia antiarrhythmic agent with a well-defined electrophysiological profile. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Properties

Pirmenol hydrochloride is chemically known as (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol monohydrochloride.[1] Its structure features a chiral center, and the compound is used as a racemic mixture.

Caption: Chemical Structure of Pirmenol Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of pirmenol hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 61477-94-9 | [2] |

| Molecular Formula | C₂₂H₃₁ClN₂O | [2][3] |

| Molecular Weight | 374.95 g/mol | [2][3] |

| Melting Point | 171-172 °C | [4] |

| Appearance | White to yellow solid | [5] |

| Solubility | Soluble in DMSO (≥28 mg/mL) | [6] |

Pharmacology

Pirmenol is classified as a Class Ia antiarrhythmic agent, exhibiting properties characteristic of this class, including sodium channel blockade and prolongation of the action potential duration.[7]

Mechanism of Action

The primary mechanism of action of pirmenol involves the blockade of fast sodium channels, which decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[8][9] This effect is more pronounced in depolarized tissues. Additionally, pirmenol blocks potassium channels, leading to a prolongation of the action potential duration and the effective refractory period in atrial and ventricular tissues.[8][9]

Pirmenol also demonstrates a potent inhibitory effect on the muscarinic acetylcholine receptor-operated potassium current (IK.ACh), with an IC₅₀ of 0.1 μM.[2][6][10] This action contributes to its antiarrhythmic effects, particularly in the atria.

Electrophysiological Effects

The electrophysiological effects of pirmenol have been extensively studied in various cardiac tissues and are summarized in Table 2.

| Parameter | Effect | Tissue/Model | Reference |

| Maximum Upstroke Velocity (Vmax) | Decrease | Canine Purkinje fibers, Rabbit atrium, Purkinje cells, and ventricle | [8][9][11] |

| Action Potential Duration (APD) | Prolongation | Canine Purkinje fibers, Rabbit atrium, Purkinje cells, and ventricle | [8][9][11] |

| Effective Refractory Period (ERP) | Prolongation | Atrial and ventricular tissue | [12] |

| Sinus Node Automaticity | Suppression | Rabbit sinoatrial node | [9] |

| IK.ACh | Inhibition (IC₅₀ = 0.1 μM) | Guinea pig atrial cells | [6][10] |

| Slow Inward Current (Isi) | Decrease | Rabbit sinoatrial node cells | [13] |

| Time-dependent K⁺ Outward Current (IK) | Decrease | Rabbit sinoatrial node cells | [13] |

Signaling Pathway

The following diagram illustrates the inhibitory effect of pirmenol on the muscarinic acetylcholine receptor-mediated signaling pathway that activates the IK.ACh current.

Caption: Pirmenol's inhibition of the muscarinic receptor signaling pathway.

Pharmacokinetics

Pirmenol hydrochloride is well-absorbed after oral administration and has a relatively long elimination half-life, allowing for twice-daily dosing.[7][14][15]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of pirmenol in humans are summarized in Table 3.

| Parameter | Route | Value | Reference |

| Peak Plasma Concentration (Cmax) | IV (150 mg) | 2.14 ± 0.75 µg/mL | [16] |

| Oral (150 mg) | 1.3 ± 0.55 µg/mL | [16] | |

| Time to Peak (Tmax) | Oral (150 mg) | 1 - 3 hours | [16] |

| Elimination Half-life (t₁/₂) | IV | 6.5 - 9.4 hours | [15][16] |

| Oral | 7.6 hours | [16] | |

| Volume of Distribution (Vd) | IV | 0.70 ± 0.36 L/kg | [16] |

| Total Body Clearance | IV | 3.0 ± 2.6 mL/min/kg | [16] |

| Absolute Bioavailability | Oral | 87% | [14][16] |

| Protein Binding | 83% - 90% | [14] |

Experimental Protocols

Electrophysiological Analysis of Pirmenol on Cardiac Action Potentials

This protocol describes a general method for assessing the effects of pirmenol on cardiac action potentials using the microelectrode technique.

Objective: To determine the effect of pirmenol hydrochloride on the electrophysiological parameters of isolated cardiac tissue (e.g., Purkinje fibers, ventricular muscle).

Materials:

-

Isolated cardiac tissue preparation (e.g., canine Purkinje fibers, rabbit papillary muscle).

-

Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.45, NaHCO₃ 12, Glucose 5.5), gassed with 95% O₂ / 5% CO₂.

-

Pirmenol hydrochloride stock solution.

-

Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ).

-

Microelectrode amplifier and recording system.

-

Stimulator for electrical pacing.

-

Temperature-controlled tissue bath.

Procedure:

-

Dissect and mount the cardiac tissue preparation in a temperature-controlled bath (37°C) superfused with oxygenated Tyrode's solution.

-

Allow the preparation to equilibrate for at least 60 minutes.

-

Pace the tissue at a constant cycle length (e.g., 1000 ms).

-

Impale a cell with a glass microelectrode to record the transmembrane action potential.

-

Record baseline action potential parameters, including resting membrane potential, action potential amplitude, Vmax, and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

-

Introduce pirmenol hydrochloride into the superfusate at desired concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Allow the drug to equilibrate for at least 30 minutes at each concentration.

-

Record the action potential parameters at each drug concentration.

-

Perform a washout by superfusing with drug-free Tyrode's solution and record the recovery of action potential parameters.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the electrophysiological effects of a compound like pirmenol.

Caption: A generalized workflow for electrophysiological studies.

Synthesis

A common synthetic route to pirmenol involves the reaction of γ-chlorobutyrophenone with ethylene glycol to protect the ketone. The resulting ketal is then condensed with cis-2,6-dimethylpiperidine. Subsequent hydrolysis and condensation with 2-bromopyridine yield pirmenol.

Conclusion

Pirmenol hydrochloride is a well-characterized Class Ia antiarrhythmic agent with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, primarily through sodium and potassium channel blockade, along with its inhibition of the IK.ACh current, provides a solid basis for its antiarrhythmic efficacy. This technical guide provides a comprehensive summary of its properties and serves as a valuable resource for researchers in the field of cardiovascular drug discovery and development.

References

- 1. Pirmenol | C22H30N2O | CID 65502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pirmenol hydrochloride | CymitQuimica [cymitquimica.com]

- 3. medkoo.com [medkoo.com]

- 4. Pirmenol [drugfuture.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of pirmenol hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical and clinical pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and efficacy of pirmenol hydrochloride in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol: A Technical Guide on a Class Ia Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmenol is a piperidine derivative antiarrhythmic agent characterized by its quinidine-like properties.[1] Within the Vaughan Williams classification system, pirmenol is categorized as a Class Ia agent.[2][3] This classification is defined by a primary mechanism of blocking voltage-gated sodium channels with intermediate dissociation kinetics, which subsequently slows the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential.[4][5] A hallmark of Class Ia drugs, including pirmenol, is their ability to also prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP), primarily through the blockade of potassium channels.[5][6] This dual action on both depolarization and repolarization forms the basis of its antiarrhythmic effect.

This document provides a comprehensive technical overview of pirmenol, detailing its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical efficacy, supported by quantitative data, experimental methodologies, and visual diagrams.

Mechanism of Action

Pirmenol exerts its antiarrhythmic effects by modulating the ion currents that govern the cardiac action potential. Its primary targets are the fast sodium channels and specific potassium channels.

-

Sodium Channel Blockade (Class I Effect): Pirmenol binds to and blocks the fast sodium channels (I_Na) responsible for the rapid phase 0 depolarization in non-nodal cardiac tissues like atrial and ventricular myocytes and Purkinje fibers.[4] This blockade is "use-dependent," meaning its effect is more pronounced at faster heart rates.[2][7] By reducing the influx of sodium ions, pirmenol decreases the maximum rate of depolarization (Vmax), which slows conduction velocity through the cardiac tissue.[4][8][9] This action is critical for interrupting reentrant circuits, a common mechanism for tachyarrhythmias.[10] Pirmenol exhibits slow kinetics for recovery from this block, a characteristic similar to other Class Ia agents like disopyramide.[2][7]

-

Potassium Channel Blockade (Class III Effect): In addition to its Class I activity, pirmenol also blocks the delayed rectifier potassium current (I_K).[2] This current is crucial for phase 3 repolarization of the action potential.[11] By inhibiting this outward potassium current, pirmenol delays repolarization, leading to a prolongation of the action potential duration (APD).[2][8] This, in turn, lengthens the effective refractory period (ERP) of the cardiac cells, making them less susceptible to premature reactivation and further contributing to the termination of reentrant arrhythmias.[11][12]

-

Anticholinergic Effects: Some Class Ia agents possess anticholinergic (vagolytic) properties that can indirectly influence heart rate and AV conduction.[4] Pirmenol has been observed to decrease the sinus cycle length (increase heart rate) in some studies, which may be partly attributable to such effects.[12][13]

Quantitative Data

Electrophysiological Effects

Pirmenol's effects on cardiac electrophysiology have been quantified in both preclinical and clinical studies. It consistently demonstrates the hallmark characteristics of a Class Ia agent.

Table 1: Summary of Pirmenol's Electrophysiological Effects

| Parameter | Effect | Quantitative Change | Source |

|---|---|---|---|

| Max Rate of Depolarization (Vmax) | Decrease | Dose-dependent reduction; Resting block of 9.5% (10 µM) and 20.4% (30 µM) | [7][8] |

| Action Potential Duration (APD) | Increase | Lengthened in atrial, Purkinje, and ventricular tissue | [2][8] |

| Effective Refractory Period (ERP) | Increase | Atrial: +20% ± 14% Ventricular: +7% ± 8% | [12] |

| Conduction Velocity | Decrease | Slowed conduction time in Purkinje fibers | [7][9] |

| QRS Interval | Increase | +14% ± 12% (IV); Mean change of +10 ± 5 ms (oral) | [12][14] |

| QTc Interval | Increase | +13% ± 12% (IV); Mean change of +0.01 seconds | [12][15] |

| HV Interval | Increase | +22% ± 28% (IV); Mean change from 43 to 48 ms | [12][16] |

| Sinus Cycle Length | Decrease | -11% ± 13% (increased heart rate) |[12] |

Pharmacokinetic Properties

Pirmenol exhibits favorable pharmacokinetic properties that allow for convenient dosing intervals. It is well-absorbed orally and has a relatively long elimination half-life compared to other Class Ia agents.[1]

Table 2: Summary of Pirmenol's Pharmacokinetic Properties in Humans

| Parameter | Value | Source |

|---|---|---|

| Elimination Half-life (t½) | 7 - 10.5 hours | [17][18][19] |

| Oral Bioavailability | Approximately 87% | [20] |

| Plasma Protein Binding | 83% - 90% (Stereoselective) | [20][21] |

| Time to Peak Concentration (Tmax) | 1 - 1.5 hours (oral) | [18] |

| Therapeutic Plasma Concentration | 1.0 - 3.8 µg/mL (IV); Median effective trough of 0.98 µg/mL (oral) | [17][19] |

| Metabolism | Partially metabolized, with evidence of enterohepatic recycling | [20] |

| Excretion | 23% - 31% of dose recovered unchanged in urine |[20] |

Clinical Efficacy

Clinical trials have demonstrated pirmenol's effectiveness in suppressing ventricular arrhythmias.

Table 3: Summary of Clinical Efficacy in Ventricular Arrhythmia Suppression

| Study Population | Dosage Regimen | Efficacy Endpoint | Key Finding | Source |

|---|---|---|---|---|

| Patients with Chronic Stable PVCs | 70-150 mg IV | ≥90% reduction in PVCs | Infusions were highly effective in acute suppression. | [15][17] |

| Patients with Ventricular Premature Contractions (VPCs) | 200-400 mg/day (oral) | ≥70% reduction in VPC frequency | 60% of patients achieved the endpoint in a double-blind trial. | [22] |

| Patients with Frequent Symptomatic PVCs | Median 300 mg/day (oral) | Median PVC suppression | Achieved 94% median PVC suppression. Effective for long-term therapy. | [19] |

| Patients with Sustained Ventricular Tachyarrhythmias | IV infusion (mean dose 195 mg) | Prevention of VT induction | Judged effective in 40% of patients by electrophysiologic testing. |[12][13] |

Experimental Protocols

The characterization of pirmenol involved rigorous preclinical and clinical experimental designs.

In Vitro Electrophysiology Study Protocol

The electrophysiological properties of pirmenol were extensively studied using isolated cardiac tissue preparations. The following workflow is representative of methods used to assess its effects on canine Purkinje fibers.[2][9]

Methodology:

-

Tissue Preparation: Canine hearts are excised, and free-running Purkinje fibers are dissected from the ventricles.

-

Superfusion: The fibers are placed in a tissue bath and superfused with Tyrode's solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers to record transmembrane action potentials. Parameters such as action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and the maximum upstroke velocity (Vmax) are measured.

-

Drug Application: After obtaining stable baseline recordings, pirmenol hydrochloride is added to the superfusate at increasing concentrations (e.g., 1x10⁻⁶ M to 1x10⁻⁴ M).

-

Data Analysis: Changes in electrophysiological parameters from baseline are recorded at each drug concentration to determine dose-dependent effects. A washout period with drug-free solution is performed to assess the reversibility of the effects.

Clinical Efficacy and Safety Trial Protocol

The clinical utility of pirmenol was established through multicenter, double-blind, placebo-controlled studies. The following outlines a typical protocol for evaluating the drug in patients with ventricular premature contractions (VPCs).[22]

Methodology:

-

Patient Selection: Patients with a documented history of frequent and stable VPCs (e.g., >30 per hour) are recruited. A washout period from previous antiarrhythmic drugs is required.

-

Baseline Evaluation: Patients undergo a 24-hour Holter monitoring period while on a placebo to establish baseline VPC frequency.

-

Randomization: Eligible patients are randomized in a double-blind fashion to receive either oral pirmenol at varying doses (e.g., 100 mg, 200 mg twice daily) or a matching placebo.

-

Treatment Phase: Patients are treated for a specified period (e.g., 4 weeks).

-

Efficacy Assessment: Repeat 24-hour Holter monitoring is performed at the end of the treatment phase to determine the change in VPC frequency from baseline. The primary efficacy endpoint is often defined as a significant reduction (e.g., ≥70%) in VPCs.

-

Safety Monitoring: Throughout the study, patients are monitored for adverse events through clinical evaluation, electrocardiograms (ECGs) to assess QRS and QT intervals, and laboratory tests.

-

Open-Label Extension: Following the double-blind phase, patients may enter an open-label phase for long-term assessment of efficacy and safety.

Safety and Tolerability

Pirmenol is generally well-tolerated.[1][22]

-

Common Adverse Effects: The most frequently reported side effects are generally mild and can include unusual taste, dizziness, and gastrointestinal discomfort such as nausea.[22][23]

-

Cardiovascular Effects: Like all antiarrhythmic drugs, pirmenol has the potential for proarrhythmic effects, although serious events are reported to be rare.[12][22] It can cause dose-related increases in the QRS and QTc intervals, which requires monitoring.[12] Unlike some other Class Ia agents, pirmenol has been noted to have no or minimal negative inotropic (myocardial depressant) action at therapeutic concentrations.[8][24]

-

Toxicology: Preclinical toxicology studies in animals did not reveal teratogenic effects.[25] Genotoxicity assays were largely negative, with some in vitro effects noted only at concentrations far exceeding human plasma levels.[26]

Conclusion

Pirmenol is a well-characterized Class Ia antiarrhythmic agent that effectively suppresses ventricular arrhythmias. Its mechanism involves a dual blockade of cardiac sodium and potassium channels, leading to slowed conduction and prolonged refractoriness. It possesses a favorable pharmacokinetic profile, including good oral bioavailability and a half-life permitting twice-daily dosing, which is an advantage over some older Class Ia drugs.[1] Clinical data supports its efficacy and general tolerability, making it a significant compound in the study and treatment of cardiac arrhythmias. For drug development professionals, pirmenol serves as an important reference compound for a Class Ia agent with a balanced electrophysiological profile.

References

- 1. Clinical pharmacology and pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. partone.litfl.com [partone.litfl.com]

- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 5. ahajournals.org [ahajournals.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Use-dependent effects of pirmenol on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 12. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrocardiographic and electrophysiologic effects of pirmenol in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pirmenol: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Acute electrophysiologic effects of pirmenol in normal subjects and in patients with Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pirmenol, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and pharmacokinetics of oral pirmenol, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacodynamics and pharmacokinetics of oral pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical and clinical pharmacokinetics of pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of pirmenol enantiomers and pharmacodynamics of pirmenol racemate in patients with premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A multicenter dose-response study of pirmenol hydrochloride in patients with ventricular premature contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What are the side effects of Pirmenol Hydrochloride Hydrate? [synapse.patsnap.com]

- 24. Hemodynamic effects of the antiarrhythmic drug pirmenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Preclinical toxicology of pirmenol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Genotoxicity assessment of pirmenol, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophysiological Effects of Pirmenol on Ventricular Myocytes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrophysiological properties of pirmenol, focusing on its effects on ventricular myocytes. Pirmenol is a Class IA antiarrhythmic agent with a complex mechanism of action, primarily involving the blockade of sodium and potassium channels.[1][2] This guide synthesizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes its mechanisms and experimental workflows.

Core Electrophysiological Effects on Ventricular Action Potential

Pirmenol modifies the cardiac action potential in a manner characteristic of Class IA antiarrhythmics, affecting depolarization, repolarization, and conduction. Its effects are both dose- and rate-dependent.

Effects on Depolarization and Conduction

Pirmenol decreases the maximum rate of depolarization (Vmax or MRD) of the action potential in a dose-dependent fashion, which is a hallmark of sodium channel blockade.[3][4] This reduction in Vmax slows conduction velocity within the ventricular myocardium.[3] The drug exhibits use-dependent block, meaning its effect is more pronounced at higher heart rates.[3] This is a key feature of its antiarrhythmic action, as it preferentially targets rapidly firing arrhythmic tissue.

Effects on Repolarization and Refractoriness

Pirmenol's effect on the action potential duration (APD) is concentration-dependent. At lower concentrations (e.g., 3-10 µM), it prolongs the APD, while higher concentrations (>0.1 mM) can shorten it.[3] The prolongation of the APD is primarily attributed to the blockade of potassium channels, which contributes to an increase in the effective refractory period (ERP) in ventricular tissue.[5][6][7] In studies on dogs with recent myocardial infarction, pirmenol was shown to increase the effective refractory periods in both ischemically injured and normal ventricular myocardium.[8]

Quantitative Data Presentation

The following tables summarize the key quantitative electrophysiological effects of pirmenol on ventricular myocytes and related cardiac tissues as reported in the literature.

Table 1: Effects of Pirmenol on Action Potential and Conduction Parameters

| Parameter | Species / Model | Concentration / Dose | Effect | Citation |

| Vmax (Maximal Upstroke Velocity) | Guinea-pig Papillary Muscle | 10 µM | 9.48 ± 3.12% resting block | [3] |

| Guinea-pig Papillary Muscle | 30 µM | 20.36 ± 3.61% resting block | [3] | |

| Rabbit Purkinje Fibers | ≥ 10 µmol/L | Use-dependent depression | [1] | |

| Conduction Velocity | Guinea-pig Papillary Muscle | 10 µM | 2.87 ± 1.52% resting block | [3] |

| Guinea-pig Papillary Muscle | 30 µM | 6.58 ± 2.09% resting block | [3] | |

| Action Potential Duration (APD) | Guinea-pig Papillary Muscle | 3 and 10 µM | Prolonged | [3] |

| Guinea-pig Papillary Muscle | > 0.1 mM | Markedly shortened | [3] | |

| Rabbit Purkinje Fibers | 0.5-5 µmol/L | Marked prolongation | [1] | |

| Ventricular Effective Refractory Period (ERP) | Human | Plasma: 2.29 ± 0.75 µg/ml | 7 ± 8% increase | [5] |

| QRS Interval | Human | Plasma: 2.29 ± 0.75 µg/ml | 14 ± 12% increase | [5] |

| QTc Interval | Human | Plasma: 2.29 ± 0.75 µg/ml | 13 ± 12% increase | [5] |

Table 2: Effects of Pirmenol on Specific Ion Channels

| Ion Channel / Current | Species / Preparation | Parameter | Value | Citation |

| Fast Sodium Channel (INa) | Rabbit Purkinje Fibers | Recovery Time Constant from Block | 6.7 s (at -105 mV) | [1] |

| Delayed Rectifier K+ Current (IK) | Rabbit Purkinje Fibers | KD-value for depression | 1 µmol/L | [1] |

| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | IC50 | ~18 µM | [9] |

| L-type Ca2+ Current (ICa,L) | Rabbit Atrial Myocytes | Inhibition at 30 µM | ~20% decrease | [9] |

| Acetylcholine-induced K+ Current (IK,ACh) | Guinea-pig Atrial Myocytes | IC50 | ~1 µM | [9] |

Effects on Ion Channels and Signaling Pathways

Pirmenol's electrophysiological profile stems from its interaction with multiple cardiac ion channels.

-

Sodium Channels (INa): As a Class I agent, its primary action is the blockade of fast sodium channels.[2][10] It exhibits slow kinetics for recovery from block, with a time constant of 6.7 seconds, which is characteristic of drugs like disopyramide.[1][3] This slows the action potential upstroke (Phase 0) and reduces conduction velocity.

-

Potassium Channels (IK): Pirmenol blocks delayed rectifier potassium currents (IK), which are crucial for Phase 3 repolarization.[1][6] This action prolongs the action potential duration and increases the effective refractory period. The depression of the delayed rectifying current is potent, with a KD-value of 1 µmol/L.[1] It also inhibits the transient outward current (Ito).[9]

-

Calcium Handling: Pirmenol's effects on calcium channels appear to be less significant than its effects on sodium and potassium channels.[4] One study noted a modest (~20%) decrease in the L-type Ca2+ current at a concentration of 30 µM.[9] Unlike drugs such as disopyramide, it does not appear to have a negative inotropic action, suggesting it does not significantly block calcium channels involved in excitation-contraction coupling.[4]

Caption: Pirmenol's primary effects on key ventricular myocyte ion channels.

Experimental Protocols

The characterization of pirmenol's electrophysiological effects relies on a variety of established experimental models and techniques.

Ventricular Myocyte Isolation

A prerequisite for single-cell patch-clamp studies is the isolation of viable ventricular myocytes. A typical protocol is as follows:

-

Heart Excision: The animal (commonly rabbit, guinea pig, or rat) is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.[11]

-

Perfusion: The heart is retrogradely perfused through the aorta, first with a calcium-free buffer (e.g., Tyrode's solution) to wash out blood and stop contractions, and then with the same solution containing digestive enzymes like collagenase and protease.[11]

-

Digestion and Dissociation: Once the heart becomes flaccid, the ventricular tissue is minced and gently agitated in the enzyme solution to release individual myocytes.

-

Harvesting: The cell suspension is filtered, and the myocytes are washed and stored in a solution with gradually reintroduced calcium to ensure viability for electrophysiological recordings.

Electrophysiological Recording Techniques

-

Standard Microelectrode Technique: This technique is used on multicellular preparations like isolated papillary muscles or Purkinje fibers.[1][3] Glass microelectrodes filled with an electrolyte solution (e.g., 3 M KCl) are used to impale cells to measure transmembrane potentials, allowing for the characterization of action potential parameters like Vmax, APD, and resting membrane potential.[3]

-

Whole-Cell Patch-Clamp: This is the gold standard for studying ion currents in single isolated myocytes.[9][12] A glass micropipette with a polished tip forms a high-resistance seal with the cell membrane. Suction is applied to rupture the membrane patch, providing low-resistance electrical access to the cell's interior. This configuration allows for the control of the membrane potential (voltage-clamp) to study specific ion currents or the recording of action potentials (current-clamp).

Caption: A typical workflow for in-vitro electrophysiological drug testing.

Classification and Logical Relationships

Pirmenol is classified as a Class IA antiarrhythmic agent in the Vaughan-Williams classification system. This classification is based on its specific combination of electrophysiological effects.

-

Class I: Blockade of fast sodium channels, leading to a decrease in Vmax.

-

Subclass IA: Intermediate kinetics of sodium channel block and, crucially, prolongation of the action potential duration due to potassium channel blockade.

This contrasts with Class IB agents (e.g., lidocaine), which shorten the APD, and Class IC agents (e.g., flecainide), which have minimal effect on APD but profoundly depress Vmax. Pirmenol's profile is chemically and electrophysiologically similar to disopyramide.[4]

Caption: Logical basis for the classification of Pirmenol as a Class IA agent.

Conclusion

Pirmenol exerts a complex array of electrophysiological effects on ventricular myocytes, primarily driven by a potent, use-dependent blockade of fast sodium channels and a significant inhibition of delayed rectifier potassium channels. This dual action results in slowed conduction and prolonged repolarization, forming the basis of its Class IA antiarrhythmic activity. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and developers working on the characterization and development of antiarrhythmic therapies.

References

- 1. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]

- 3. Use-dependent effects of pirmenol on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology and antiarrhythmic efficacy of intravenous pirmenol in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 7. Electrophysiologic evaluation of pirmenol for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiologic actions of pirmenol in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pirmenol (CI-845): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmenol (CI-845), chemically identified as cis-(+/-)-alpha-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenyl-2-pyridinemethanol monohydrochloride, is a potent antiarrhythmic agent. Classified as a Class Ia antiarrhythmic drug according to the Vaughan Williams classification, pirmenol exerts its effects primarily by blocking sodium channels, with additional activity as a potassium channel blocker and a muscarinic M2 receptor antagonist. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to pirmenol.

Chemical Synthesis of Pirmenol

The synthesis of pirmenol hydrochloride (CI-845) can be achieved through a multi-step process. One documented method involves the reaction of γ-chlorobutyrophenone with ethylene glycol to form the corresponding ethylene ketal. This intermediate is then condensed with cis-2,6-dimethylpiperidine. Subsequent hydrolysis yields γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone. Finally, this compound is condensed with 2-bromopyridine using butyllithium in tetrahydrofuran to yield pirmenol. The hydrochloride salt is then prepared from the free base. This synthesis route is outlined in U.S. Patent 4,112,103.[1][2]

Mechanism of Action and Signaling Pathways

Pirmenol's primary antiarrhythmic effect stems from its ability to block voltage-gated sodium channels in cardiomyocytes. By binding to the open state of the channel, it decreases the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity. This is a hallmark of Class Ia antiarrhythmics.

In addition to sodium channel blockade, pirmenol also exhibits potassium channel blocking activity, which contributes to a prolongation of the action potential duration (APD). Furthermore, pirmenol acts as an antagonist at the muscarinic M2 receptor. In the heart, M2 receptors are coupled to Gi/o proteins, and their activation by acetylcholine typically leads to a decrease in cAMP levels and the activation of inwardly rectifying potassium channels, resulting in a decreased heart rate. By antagonizing this receptor, pirmenol can counteract these effects.

Preclinical Development

In Vitro Electrophysiology

Experimental Protocol: Microelectrode Studies in Canine Purkinje Fibers

-

Tissue Preparation: Purkinje fibers were dissected from the hearts of mongrel dogs. The fibers were mounted in a tissue bath and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The composition of the Tyrode's solution was (in mM): NaCl 137, KCl 4, MgCl2 1, NaH2PO4 0.5, NaHCO3 12, CaCl2 2.7, and dextrose 5.5.

-

Electrophysiological Recordings: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl. The maximal upstroke velocity of phase 0 (Vmax) was electronically differentiated. The preparation was stimulated at a constant cycle length.

-

Drug Application: Pirmenol hydrochloride was added to the superfusate at various concentrations.

Key Findings:

| Parameter | Effect of Pirmenol | Concentration Range | Reference |

| Maximum Upstroke Velocity (Vmax) | Decreased | ≥ 1 x 10-6 M | [3] |

| Action Potential Amplitude | Decreased | ≥ 1 x 10-5 M | [3] |

| Action Potential Duration (APD) at 50% Repolarization | Decreased | ≥ 1 x 10-5 M | [3] |

| Action Potential Duration (APD) at 90% Repolarization | Prolonged | ≥ 1 x 10-5 M | [3] |

| Automaticity | Depressed | ≥ 1 x 10-6 M | [3] |

| Effective Refractory Period | Prolonged | 1 x 10-5 M | [3] |

| Conduction Time | Prolonged | 1 x 10-5 M | [3] |

In Vivo Animal Models

Experimental Protocol: Coronary Artery Ligation in Conscious Dogs

-

Surgical Preparation: Under sterile conditions, a two-stage coronary artery ligation was performed on mongrel dogs to induce a myocardial infarction and subsequent ventricular arrhythmias.

-

Drug Administration: Pirmenol hydrochloride was administered intravenously, intramuscularly, or orally to conscious dogs with documented ventricular arrhythmias.

-

Efficacy Evaluation: The degree of conversion of ventricular ectopic beats to normal sinus rhythm was monitored. Plasma concentrations of pirmenol were determined at various time points.

Key Findings:

| Route of Administration | Effective Dose | Plasma Concentration | Efficacy | Reference |

| Intravenous | 2.5 mg/kg | 0.8 ± 0.1 µg/ml | 80% conversion to normal sinus rhythm | [4] |

| Intramuscular | 2.5 mg/kg | - | Highly effective | [4] |

| Oral | 2.5 mg/kg | - | Highly effective | [4] |

Clinical Development

Phase I Studies

Experimental Protocol: Single and Multiple Oral Doses in Healthy Volunteers

-

Study Design: A placebo-controlled, dose-escalating study was conducted in healthy male volunteers. Single oral doses of 25, 50, 100, and 200 mg of pirmenol or placebo were administered. A multiple-dose arm involved 100 mg twice daily for 7 days.

-

Assessments: Safety and tolerability were assessed through monitoring of vital signs, clinical laboratory tests, and subjective symptoms. Pharmacokinetic parameters (Cmax, AUC, t1/2β) were determined from plasma concentrations. The effect of food on absorption was also evaluated.

-

Pharmacodynamic Assessments: ECG intervals (PR, QRS, QTc) and echocardiographic parameters were measured.

Key Findings:

| Dose (Single Oral) | Cmax (µg/ml) | t1/2β (hours) | 24-hr Urinary Excretion (%) | Reference |

| 25 mg | 0.21 | 7.4 - 13.8 | 15 - 23 | [5] |

| 50 mg | 0.35 | 7.4 - 13.8 | 15 - 23 | [5] |

| 100 mg | 0.86 | 7.4 - 13.8 | 15 - 23 | [5] |

| 200 mg | 1.77 | 7.4 - 13.8 | 15 - 23 | [5] |

-

ECG Effects: Dose-dependent prolongation of QTc was observed. PR interval and QRS duration were prolonged at the 200 mg dose.

-

Safety: Pirmenol was well-tolerated, with only slight, transient, and dose-independent subjective symptoms reported.

Efficacy in Patients

Experimental Protocol: Intravenous Administration in Patients with Premature Ventricular Complexes (PVCs)

-

Study Design: An open-label study to establish a minimum effective intravenous dose in patients with chronic, stable PVCs.

-

Drug Administration: Infusions of 70-150 mg of pirmenol were administered.

-

Efficacy Assessment: The primary endpoint was a 90% or greater reduction in PVCs.

Key Findings:

| Dose (Intravenous) | Peak Plasma Concentration (µg/ml) | Efficacy | Reference |

| 70 - 150 mg | 1.0 - 3.8 | ≥ 90% reduction in PVCs in 9 of 12 administrations | [6] |

Conclusion

Pirmenol (CI-845) is a Class Ia antiarrhythmic agent with a well-characterized electrophysiological profile. Its primary mechanism of action is the blockade of sodium channels, leading to a reduction in the maximal rate of depolarization of the cardiac action potential. Additionally, it exhibits potassium channel blocking and M2 muscarinic receptor antagonist properties. Preclinical and clinical studies have demonstrated its efficacy in suppressing ventricular arrhythmias with a favorable pharmacokinetic profile that allows for less frequent dosing compared to other Class Ia agents. Pirmenol represents a significant development in the therapeutic armamentarium for the management of cardiac arrhythmias.

References

- 1. US4997842A - Metabolites of pirmenol - Google Patents [patents.google.com]

- 2. Pirmenol hydrochloride, CI-845, Pimenol, Pimavar-药物合成数据库 [drugfuture.com]

- 3. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirmenol hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purkinje Fibers in Canine False Tendons: New Anatomical and Electrophysiological Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol's Attenuation of Muscarinic Acetylcholine Receptor-Operated K+ Current: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the effects of pirmenol, a Class I antiarrhythmic agent, on the muscarinic acetylcholine receptor-operated K+ current (IK(ACh)). The document synthesizes key quantitative data from electrophysiological studies, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

Pirmenol has been demonstrated to effectively suppress the potassium current activated by acetylcholine in atrial myocytes. The inhibitory effects are dose-dependent, as summarized in the table below.

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |

| IC50 for IK(ACh) | ~1 µM | Guinea-pig atrial myocytes | Acetylcholine-induced current | [1] |

| Effect on Action Potential | Suppressed acetylcholine-induced hyperpolarization and action potential duration shortening | Rabbit atrial myocytes | Current clamp in the presence of acetylcholine | [1] |

Signaling Pathway and Mechanism of Action

The activation of the muscarinic acetylcholine receptor-operated K+ current is a well-established signaling cascade. Acetylcholine (ACh) binds to the M2 muscarinic receptor, which in turn activates a G-protein. The βγ subunits of the G-protein directly bind to and open the G-protein-gated inwardly-rectifying potassium (GIRK) channel, leading to an outward K+ current and hyperpolarization of the cell membrane. Pirmenol exerts its effect by inhibiting this current.

Experimental Protocols

The primary method for investigating the effect of pirmenol on IK(ACh) is the whole-cell patch-clamp technique performed on single atrial myocytes.

3.1. Cell Preparation

Single atrial myocytes are enzymatically isolated from the hearts of species such as rabbits and guinea pigs. This typically involves perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix and release individual cardiac cells.

3.2. Electrophysiological Recording

The whole-cell configuration of the patch-clamp technique is utilized to measure the ionic currents across the cell membrane.

-

Pipette Solution: The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing a high concentration of potassium and a low concentration of sodium and chloride.

-

External Solution: The isolated myocyte is bathed in an external solution that resembles the extracellular fluid, with high sodium and low potassium concentrations.

-

Current and Voltage Clamp:

-

Voltage Clamp: The membrane potential is held constant at a specific voltage, and the current required to maintain this potential is measured. This allows for the direct measurement of ion channel activity. To isolate IK(ACh), other currents may be blocked pharmacologically. The acetylcholine-induced current is then elicited by applying acetylcholine to the bath solution.

-

Current Clamp: The current injected into the cell is held constant (usually at zero), and the changes in membrane potential (action potentials) are recorded. This method is used to assess the effect of pirmenol on the action potential duration in the presence of acetylcholine.

-

Discussion and Implications

The inhibitory effect of pirmenol on the acetylcholine-induced K+ current is a significant component of its antiarrhythmic properties, particularly in the atria. By suppressing the hyperpolarizing effect of acetylcholine, pirmenol can prolong the action potential duration, a key mechanism for terminating and preventing certain types of arrhythmias.[1] This action, in addition to its effects on other ion channels, contributes to its classification as a Class I antiarrhythmic agent.

The targeted inhibition of IK(ACh) suggests that pirmenol may be particularly effective in conditions where vagal tone is high and contributes to the arrhythmogenesis. Further research into the precise molecular interactions between pirmenol and the GIRK channel could provide valuable insights for the development of more selective and potent antiarrhythmic drugs.

Conclusion

Pirmenol demonstrates a clear and potent inhibitory effect on the muscarinic acetylcholine receptor-operated K+ current in atrial myocytes, with an IC50 in the low micromolar range.[1] This action is achieved through the whole-cell patch-clamp technique, which allows for the precise measurement of this specific ionic current. The understanding of this mechanism, facilitated by detailed experimental protocols and a clear view of the signaling pathway, is crucial for the continued development and application of pirmenol and other antiarrhythmic therapies.

References

Pirmenol's Impact on Action Potential Duration in Purkinje Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of pirmenol on cardiac Purkinje fibers, with a specific focus on its impact on action potential duration (APD). Pirmenol is an antiarrhythmic agent with a complex mechanism of action, exhibiting properties of both Class I and Class III antiarrhythmic drugs. Understanding its precise effects on the intricate electrical signaling of Purkinje fibers is crucial for its development and clinical application.

Electrophysiological Effects of Pirmenol on Purkinje Fibers

Pirmenol exerts a concentration-dependent dual effect on the action potential duration in Purkinje fibers. At lower concentrations, it predominantly prolongs the APD, a characteristic of Class III antiarrhythmic agents. However, at higher concentrations, it tends to shorten the APD, a feature more aligned with Class I drugs.

Quantitative Analysis of Pirmenol's Effects

The following tables summarize the key quantitative data from various studies on the effects of pirmenol on the electrophysiological parameters of Purkinje fibers.

Table 1: Effect of Pirmenol on Action Potential Duration (APD) in Canine Purkinje Fibers

| Pirmenol Concentration | APD at 50% Repolarization (APD50) | APD at 90% Repolarization (APD90) | Reference |

| 1 x 10-6 M | No significant change | No significant change | [1] |

| 1 x 10-5 M | Significant decrease | Prolonged | [1][2] |

Table 2: Effect of Pirmenol on Action Potential Duration (APD) in Rabbit Purkinje Fibers

| Pirmenol Concentration | Action Potential Duration | Reference |

| 0.5 - 5 µmol/L | Marked prolongation | [3] |

| ≥ 10 µmol/L | Diminished | [3] |

| 1 µM and higher | Prolonged at 90% repolarization | [4] |

Table 3: Effect of Pirmenol on Other Electrophysiological Parameters in Purkinje Fibers

| Parameter | Pirmenol Concentration | Effect | Species | Reference |

| Maximum Upstroke Velocity (Vmax) | ≥ 1 x 10-6 M | Depressed | Canine | [1] |

| ≥ 10 µmol/L | Depressed (use-dependent) | Rabbit | [3] | |

| 1 µM and higher | Depressed | Rabbit | [4] | |

| Action Potential Amplitude | ≥ 1 x 10-5 M | Significantly decreased | Canine | [1][2] |

| Automaticity | ≥ 1 x 10-6 M | Depressed | Canine | [1] |

| Effective Refractory Period | ≥ 1 x 10-5 M | Prolonged | Canine | [1] |

| Conduction Time | ≥ 1 x 10-5 M | Prolonged | Canine | [1] |

Mechanism of Action

Pirmenol's effects on the action potential of Purkinje fibers are a result of its interaction with multiple ion channels. Its Class I action is attributed to the blockade of fast sodium channels, leading to a decrease in the maximum rate of depolarization (Vmax)[1][3][5]. This effect is more pronounced at higher concentrations and exhibits use-dependency, meaning the block is more significant at faster heart rates[3].

The Class III effect, the prolongation of the action potential duration, is primarily due to the inhibition of potassium currents responsible for repolarization[3][6]. Specifically, pirmenol has been shown to depress the delayed rectifying potassium current (IK)[3]. This inhibition of repolarizing currents leads to a longer plateau phase of the action potential.

Experimental Protocols

The following outlines a typical experimental methodology for assessing the effects of pirmenol on the action potential duration of Purkinje fibers, based on the cited literature.

Preparation of Purkinje Fibers

-

Animal Model: Canine or rabbit hearts are commonly used[1][3][4].

-

Dissection: The heart is rapidly excised and placed in a cold, oxygenated Tyrode's solution. Free-running Purkinje fibers are carefully dissected from the ventricles.

-

Mounting: The isolated Purkinje fiber is mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature (typically 37°C).

Electrophysiological Recording

-

Microelectrodes: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fiber cells to measure transmembrane potentials[2][3].

-

Stimulation: The fiber is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

-

Data Acquisition: Action potentials are recorded and displayed on an oscilloscope. Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization are measured.

Drug Application

-

Control Recordings: Baseline electrophysiological parameters are recorded under drug-free conditions.

-

Pirmenol Superfusion: Pirmenol hydrochloride is dissolved in the Tyrode's solution and superfused at various concentrations[1][3].

-

Steady-State Effects: Recordings are made after the effects of each concentration have reached a steady state.

-

Washout: A drug-free solution is superfused to observe the reversibility of the drug's effects[1].

Discussion and Implications for Drug Development

The dual electrophysiological effects of pirmenol on Purkinje fibers present both therapeutic potential and challenges. The prolongation of APD can be beneficial in treating certain types of arrhythmias by increasing the refractory period. However, the depression of Vmax, particularly at higher concentrations and faster heart rates, can lead to proarrhythmic effects by slowing conduction.

These findings underscore the importance of careful dose-titration and monitoring in the clinical use of pirmenol. For drug development professionals, the unique profile of pirmenol highlights the potential for designing novel antiarrhythmic agents with a more favorable balance of sodium and potassium channel blockade to optimize efficacy while minimizing proarrhythmic risk. Further research into the specific subtypes of potassium channels affected by pirmenol could lead to the development of more targeted and safer antiarrhythmic therapies.

References

- 1. Effects of pirmenol HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiologic effects of pirmenol, its metabolite 2, and enantiomers, on cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

In Vitro Profile of Pirmenol: A Technical Guide to its Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiarrhythmic properties of pirmenol, a class Ia antiarrhythmic agent. The following sections detail its mechanism of action on various ion channels, its effects on cardiac action potentials, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Electrophysiological Effects and Mechanism of Action

Pirmenol exerts its antiarrhythmic effects primarily by modulating the activity of several key cardiac ion channels. In vitro studies have demonstrated that pirmenol is a potent blocker of sodium and potassium channels, with additional effects on calcium channels. These actions collectively contribute to its ability to suppress cardiac arrhythmias.

Effects on Sodium Channels

Pirmenol exhibits a use-dependent block of fast sodium channels, a characteristic feature of class I antiarrhythmic drugs. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential in a dose- and rate-dependent manner.[1] Studies in guinea-pig ventricular myocardium have shown that pirmenol's use-dependent inhibition of Vmax is similar to that of other slow-kinetic drugs like disopyramide.[1] In rabbit Purkinje fibers, pirmenol was also found to block sodium channels, with a recovery time constant of 6.7 seconds.[2]

Effects on Potassium Channels

A significant contributor to pirmenol's antiarrhythmic profile is its ability to block potassium channels, which leads to a prolongation of the action potential duration (APD).[3] Specifically, pirmenol has been shown to inhibit the transient outward potassium current (Ito) and the delayed rectifier potassium current (IK).[4][5] In rabbit atrial myocytes, the half-maximal inhibitory concentration (IC50) for Ito was approximately 18 µM.[4] Furthermore, pirmenol effectively suppresses acetylcholine- and adenosine-induced potassium currents, with IC50 values of about 1 µM and 8 µM, respectively.[4] This inhibition of potassium currents is a key mechanism behind the observed prolongation of the APD in various cardiac tissues.[3]

Effects on Calcium Channels

Pirmenol also demonstrates a modest inhibitory effect on L-type calcium channels.[4][6] In rabbit atrial myocytes, a concentration of 30 µM pirmenol was found to decrease the voltage-dependent L-type Ca2+ current by about 20%.[4] This effect on calcium currents may contribute to its overall antiarrhythmic action, particularly in suppressing triggered arrhythmias.[6]

Quantitative Data on Pirmenol's In Vitro Effects

The following tables summarize the quantitative data from various in vitro studies on pirmenol, providing a clear comparison of its effects on different ion channels and action potential parameters.

Table 1: Inhibitory Effects of Pirmenol on Cardiac Ion Currents

| Ion Current | Tissue/Cell Type | Species | IC50 / % Inhibition | Reference |

| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | ~18 µM | [4] |

| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~1 µM | [4] |

| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | ~8 µM | [4] |

| L-type Ca2+ Current | Atrial Myocytes | Rabbit | ~20% inhibition at 30 µM | [4] |

| Delayed Rectifying K+ Current (IK) | Sinoatrial Node Cells | Rabbit | Decrease noted | [5] |

| Slow Inward Current (Isi) | Sinoatrial Node Cells | Rabbit | Decrease noted | [5] |

| Delayed Rectifying K+ Current (ix) | Purkinje Fibers | Rabbit | KD-value of 1 µmol/l | [2] |

Table 2: Effects of Pirmenol on Action Potential Parameters

| Parameter | Tissue/Cell Type | Species | Concentration | Effect | Reference |

| Action Potential Duration (APD) | Atrial Myocytes | Rabbit | 2-30 µM | Prolonged | [4] |

| APD | Atrium, Purkinje, Ventricle | Rabbit | Dose-dependent | Lengthened | [3] |

| APD | Ventricular Myocardium | Guinea-Pig | 3 and 10 µM | Prolonged | [1] |

| APD | Ventricular Myocardium | Guinea-Pig | >0.1 mM | Shortened | [1] |

| Maximum Rate of Depolarization (Vmax) | Atrium, Purkinje, Ventricle | Rabbit | Dose-dependent | Decreased | [3] |

| Vmax | Ventricular Myocardium | Guinea-Pig | 10 µM | 9.48% resting block | [1] |

| Vmax | Ventricular Myocardium | Guinea-Pig | 30 µM | 20.36% resting block | [1] |

| Vmax | Sinoatrial Node Cells | Rabbit | >10 µM | Decreased | [5] |

| Conduction Velocity | Ventricular Myocardium | Guinea-Pig | 10 µM | 2.87% resting block | [1] |

| Conduction Velocity | Ventricular Myocardium | Guinea-Pig | 30 µM | 6.58% resting block | [1] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the in vitro studies of pirmenol.

Single-Cell Electrophysiology (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique was utilized to record ionic currents and action potentials from single cardiac myocytes.[4][6]

-

Cell Isolation: Single atrial or ventricular myocytes were enzymatically isolated from rabbit or guinea-pig hearts.

-

Recording: Glass microelectrodes with a resistance of 2-5 MΩ were used to form a high-resistance seal with the cell membrane. The membrane patch under the electrode tip was then ruptured to gain electrical access to the cell's interior.

-

Voltage and Current Clamp: In voltage-clamp mode, the membrane potential was held constant at various levels to record specific ion channel currents. In current-clamp mode, the membrane potential was recorded to study the action potential characteristics.

-

Solutions: The composition of the internal (pipette) and external (bath) solutions was carefully controlled to isolate specific ion currents. For example, specific channel blockers (e.g., 4-aminopyridine for Ito) were used to identify the contribution of individual currents.

Multicellular Preparations (Standard Microelectrode Technique)

Standard microelectrode techniques were employed to record action potentials from isolated cardiac tissues such as papillary muscles and Purkinje fibers.[1][2][3][6]

-

Tissue Preparation: Tissues such as papillary muscles or Purkinje fibers were dissected from animal hearts and placed in a tissue bath.

-

Perfusion: The tissues were continuously superfused with a temperature-controlled, oxygenated Tyrode's solution.

-

Recording: Sharp glass microelectrodes filled with 3 M KCl were used to impale individual cells within the tissue to record intracellular action potentials.

-

Stimulation: The tissues were stimulated at various frequencies using external electrodes to study rate-dependent effects.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro evaluation of pirmenol.

Caption: Mechanism of action of pirmenol on cardiac ion channels.

Caption: Workflow for whole-cell patch clamp experiments.

References

- 1. Use-dependent effects of pirmenol on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirmenol, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pirmenol on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pirmenol hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiologic and antiarrhythmic actions of pirmenol on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol: A Technical Guide to its Antiarrhythmic Properties and Comparative Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmenol is a Class IA antiarrhythmic agent that has demonstrated efficacy in the management of both supraventricular and ventricular arrhythmias. Chemically similar to disopyramide, its primary mechanism of action involves the blockade of cardiac ion channels, thereby modifying the electrophysiological properties of cardiac tissue. This technical guide provides an in-depth analysis of Pirmenol's classification, its mechanism of action, and a comparative assessment with other classes of antiarrhythmic drugs. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced pharmacology of this agent.

Pirmenol's Classification and Core Electrophysiological Effects

Pirmenol is classified as a Class IA agent within the Vaughan Williams classification system of antiarrhythmic drugs. This classification is based on its moderate blockade of the fast inward sodium current (INa) and its ability to prolong the action potential duration (APD).

The primary electrophysiological effects of Pirmenol include:

-

Decreased Maximum Rate of Depolarization (Vmax): By blocking sodium channels, Pirmenol reduces the rate of the initial upstroke of the cardiac action potential (Phase 0), which slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1]

-

Prolongation of Action Potential Duration (APD): Unlike Class IB agents, Pirmenol lengthens the APD.[2][3] This effect is primarily attributed to its blockade of potassium currents, specifically the delayed rectifier potassium current (Ix).[1]

-

Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the effective refractory period of cardiac tissues.

These actions contribute to its antiarrhythmic effects by suppressing ectopic pacemaker activity and interrupting re-entrant circuits.

Comparative Quantitative Data

The following tables summarize the quantitative data on the ion channel blocking potency of Pirmenol and other representative antiarrhythmic drugs. IC50 values represent the concentration of the drug required to inhibit 50% of the respective ion current.

Table 1: Pirmenol - Ion Channel Blocking Potency

| Ion Channel/Current | IC50 / KD (µM) | Comments |

| Delayed Rectifier K+ Current (Ix) | 1 (KD) | Strong depression of the current.[1] |

| Transient Outward K+ Current (Ito) | ~18 | Concentration-dependent inhibition.[4] |

| Acetylcholine-induced K+ Current (IK.ACh) | ~1 | Effective suppression.[4] |

| L-type Ca2+ Current (ICaL) | - | Decreased by ~20% at 30 µM.[4] |

| Fast Na+ Current (INa) | Not directly reported | Use-dependent depression of Vmax with a recovery time constant of 6.7s.[1] |

Table 2: Comparative IC50 Values of Antiarrhythmic Drugs on Key Cardiac Ion Channels

| Drug Class | Drug | Nav1.5 (INa) IC50 (µM) | Kv11.1 (hERG/IKr) IC50 (µM) | Cav1.2 (ICaL) IC50 (µM) | Receptor/Other Target |

| IA | Pirmenol | - | ~1 (KD for Ix) | - | Ito, IK.ACh |

| IA | Quinidine | 28.9[5] | 0.32[6] | - | |

| IA | Procainamide | 515.9[7] | - | - | |

| IA | Disopyramide | - | - | - | |

| IB | Lidocaine | 12.5 (inactivated state)[8] | - | - | |

| IB | Mexiletine | 47.0[5] | - | - | |

| IC | Flecainide | 7.4 (use-dependent)[9][10] | 1.49[11] | - | |

| IC | Propafenone | - | - | - | |

| II | Propranolol | - | - | - | β1/β2-AR (Ki: 1.8/0.8 nM)[12] |

| II | Metoprolol | - | - | - | β1-AR selective |

| III | Amiodarone | - | - | - | Multiple channels |

| III | Sotalol | - | 78[13] | - | β-blocker |

| III | Dofetilide | - | 0.007[14][15] | - | |

| IV | Verapamil | - | - | 1.5-1.6[16] | |

| IV | Diltiazem | - | - | 4.9 (high affinity), 100.4 (low affinity)[4] |

Experimental Protocols

The characterization of Pirmenol's electrophysiological effects relies on standard techniques such as the whole-cell patch-clamp method. Below is a representative methodology for assessing a drug's effect on key cardiac ion currents.

Whole-Cell Patch-Clamp for Cardiac Ion Channel Analysis

1. Cell Preparation:

-

Isolation of Cardiomyocytes: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or obtained from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-